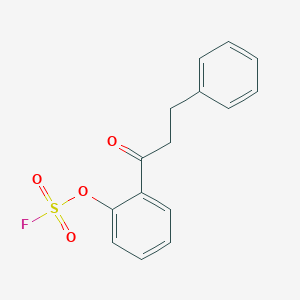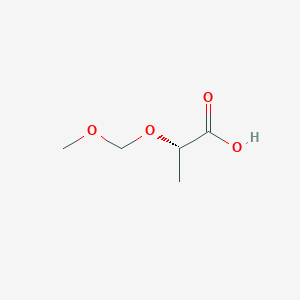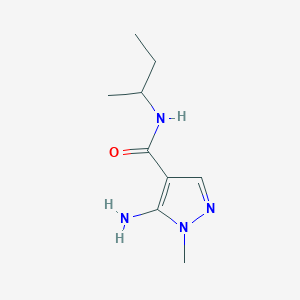
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, trisodium salt, dodecahydrate, also known as Sodium Thiophosphate, is a specialty chemical with the CAS number 51674-17-0 . It has various synonyms including Sodium Thiophosphate Dodecahydrate, Sodium Thiophosphate tribasisch dodecahydrate, and Sodium triphosphate tribasic dodecahydrate .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, trisodium salt, dodecahydrate is H24Na3O15PS . The molecular weight is 396.19 . The structure is based on the phosphorothioic acid molecule, with three sodium ions replacing the hydrogen ions, and twelve water molecules associated with it.Physical And Chemical Properties Analysis
Phosphorothioic acid, trisodium salt, dodecahydrate has a molecular weight of 380.12 . It has a density of 1.62 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Heat Storage Media in Solar Energy
- Phosphorothioic acid, trisodium salt, dodecahydrate, as part of trisodium phosphate dodecahydrate, has been considered for solar heat storage applications. Its use as a saturated solution rather than pure material shows potential, but precautions are needed to avoid deterioration of its heat storage capacity. It is essential to maintain the presence of dodecahydrate crystal nuclei or control temperature exposure to prevent the appearance of a lower hydrate (Dancy, 1984).
Enhancement in Mass Spectrometry and Chromatographic Separation
- The compound, as part of polyphosphonated alkali metal salts, has been studied for its role in enhancing electrospray mass spectrometry and liquid chromatographic separation. Notably, treatment with diethylamine (DEA) significantly increases the intensities of acid ions and reduces sodium adduction signals (Ballantine, Games, & Slater, 1997).
Catalysis and Chemical Synthesis
- In studies related to chemical synthesis, the hydrolysis of phosphorothioate ions catalyzed by silicone grease highlighted the sensitivity of trisodium phosphorothioate production to the conditions in the reaction apparatus (Åkerfeldt, 1963).
DNA Research and Stability Investigations
- The compound has been involved in DNA research, particularly in studying the duplex stability of phosphorothioate and phosphorodithioate DNA analogues. These studies are crucial for understanding the effects of sulfur substitution on DNA properties (Jaroszewski, Clausen, Cohen, & Dahl, 1996).
Development of Ionic Hydrogels for Drug Delivery
- The compound's role in creating ionic hydrogels, such as chitosan cross-linked with phosphogluconic trisodium salt, has been researched. These hydrogels have potential applications in drug delivery and wound healing due to their nontoxicity and adequate adhesion properties (Martínez-Martínez et al., 2018).
Analytical Chemistry and Separation Techniques
- The compound has been used in the analytical separation of copper corrosion inhibitors, demonstrating its utility in capillary electrophoresis and aiding in the analysis of commercial products (Chen & Lin, 1996).
Eigenschaften
CAS-Nummer |
51674-17-0 |
|---|---|
Produktname |
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI) |
Molekularformel |
H5NaO4PS |
Molekulargewicht |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
InChI-Schlüssel |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



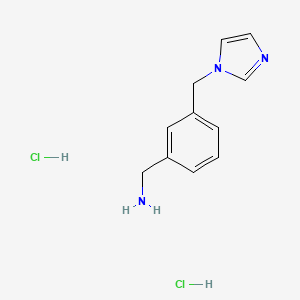
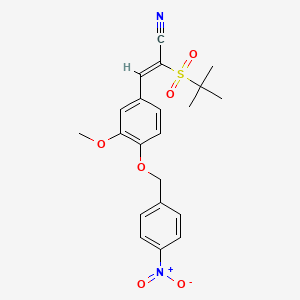
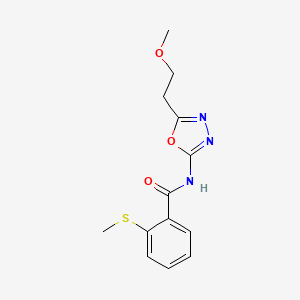
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)
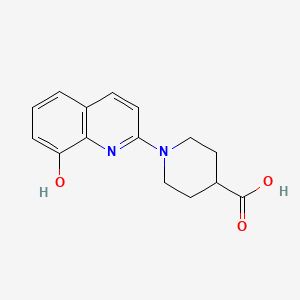
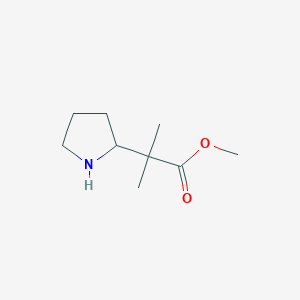
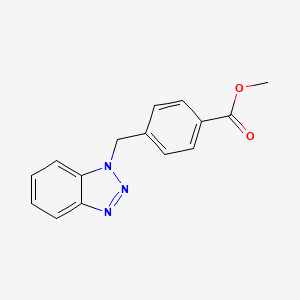
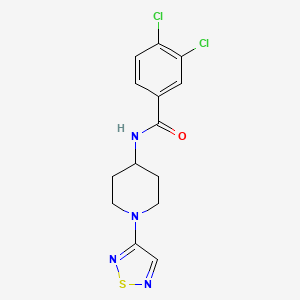

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
